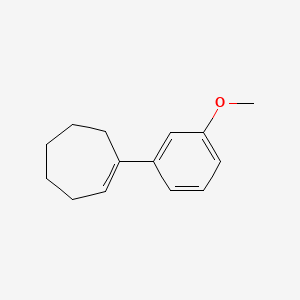
1-(3-Methoxyphenyl)cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It consists of a cycloheptene ring substituted with a methoxyphenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-methoxyphenylmagnesium bromide (Grignard reagent) followed by dehydration to form the desired cycloheptene derivative . Another method includes the use of organocerium reagents with cycloalkanones to provide alkoxides, which are then converted to aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to cycloheptane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
1-(3-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)cycloheptene can be compared with other similar compounds such as:
Cycloheptene: A simpler cycloalkene without the methoxyphenyl substitution.
1-Phenylcycloheptene: Similar structure but without the methoxy group.
1-(4-Methoxyphenyl)cycloheptene: Similar structure with the methoxy group at a different position on the phenyl ring.
Properties
CAS No. |
75209-54-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-6-9-13(11-14)12-7-4-2-3-5-8-12/h6-7,9-11H,2-5,8H2,1H3 |
InChI Key |
VJFHEIQJVAKIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


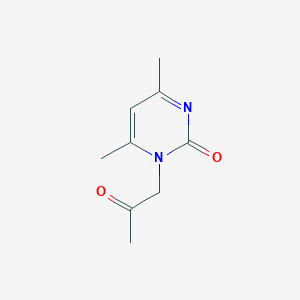

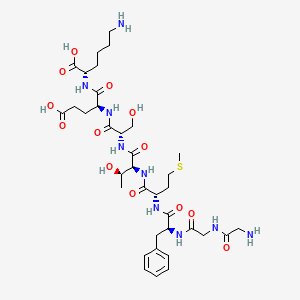
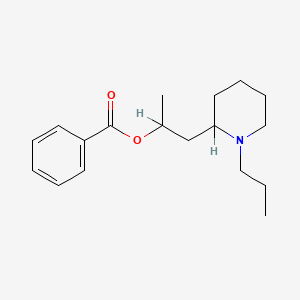
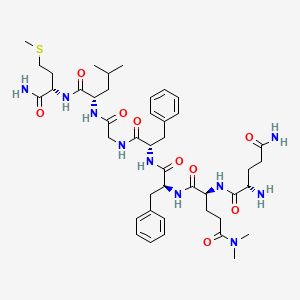
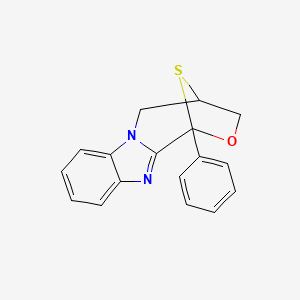
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
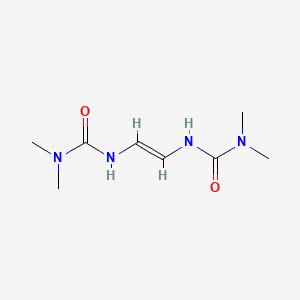
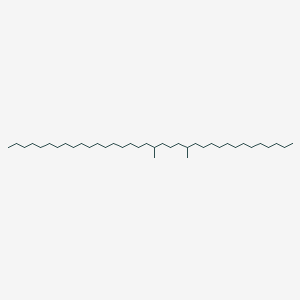
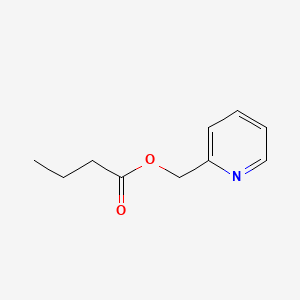
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)

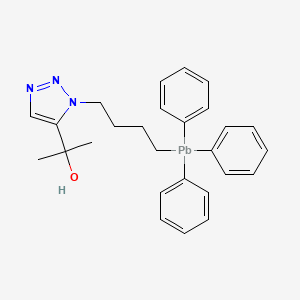
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
